molecular formula C10H13NO2 B14812564 3-Cyclopropoxy-4-methoxyaniline

3-Cyclopropoxy-4-methoxyaniline

Cat. No.: B14812564
M. Wt: 179.22 g/mol
InChI Key: YGMLMOVRDFBOCM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxyaniline is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Cyclopropoxy-4-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-methoxyaniline is unique due to the presence of both cyclopropoxy and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxyaniline

InChI

InChI=1S/C10H13NO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4,11H2,1H3

InChI Key

YGMLMOVRDFBOCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OC2CC2

Origin of Product

United States

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